2-(Bromomethyl)-3,5-dichloropyrazine

描述

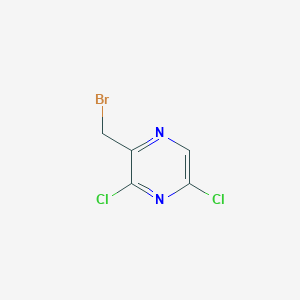

2-(Bromomethyl)-3,5-dichloropyrazine (CAS No. 1803606-92-9) is a halogenated pyrazine derivative with the molecular formula C₅H₃BrCl₂N₂ and a molecular weight of 241.90 g/mol. Its structure features a bromomethyl (-CH₂Br) group at the 2-position and chlorine atoms at the 3- and 5-positions of the pyrazine ring. This compound is typically stored at 2–8°C to ensure stability, as bromomethyl groups are prone to hydrolysis under ambient conditions .

The bromomethyl group acts as a reactive handle for alkylation or nucleophilic substitution reactions, while the chlorines influence electronic effects (e.g., directing further functionalization via metalation or cross-coupling). Limited synthesis details are available in the provided evidence, but analogous compounds (e.g., 3,5-dibromo-6-chloropyrazin-2-amine) are synthesized via palladium-catalyzed cross-coupling or halogen exchange reactions .

属性

IUPAC Name |

2-(bromomethyl)-3,5-dichloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrCl2N2/c6-1-3-5(8)10-4(7)2-9-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCVPNXLBYCGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)CBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701291708 | |

| Record name | 2-(Bromomethyl)-3,5-dichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803606-92-9 | |

| Record name | 2-(Bromomethyl)-3,5-dichloropyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803606-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-3,5-dichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3,5-dichloropyrazine typically involves the bromomethylation of 3,5-dichloropyrazine. One common method includes the reaction of 3,5-dichloropyrazine with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2-(Bromomethyl)-3,5-dichloropyrazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with different functional groups.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of 3,5-dichloropyrazine.

Oxidation: Products include pyrazine derivatives with oxidized functional groups.

Reduction: Products include methyl-substituted pyrazine derivatives.

科学研究应用

Antimicrobial Activity

Research indicates that 2-(Bromomethyl)-3,5-dichloropyrazine exhibits significant antimicrobial properties. It has shown promising results against various pathogens, including:

- Mycobacterium tuberculosis : Some derivatives have demonstrated inhibition rates ranging from 54% to 72% against this bacterium, suggesting potential for tuberculosis treatment.

- Fungal Strains : Certain derivatives exhibit antifungal activity, although effectiveness varies based on structural modifications.

Anti-inflammatory Properties

The compound acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition suggests potential applications in developing non-steroidal anti-inflammatory drugs (NSAIDs) for treating conditions like arthritis.

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Its structural similarity to known anticancer agents allows for further exploration in cancer therapeutics. Ongoing in vitro studies are evaluating its efficacy against various cancer cell lines.

Agrochemical Applications

The compound serves as an intermediate in the synthesis of several agrochemicals, including herbicides, insecticides, and fungicides. Its halogenated structure enhances its reactivity and effectiveness in agricultural formulations. The ability to modify its structure allows for the development of targeted agrochemical agents with improved efficacy against pests and diseases .

Common Reagents

Common reagents used in reactions involving this compound include:

- Palladium catalysts for coupling reactions.

- Strong acids or bases for substitution reactions.

- Oxidizing or reducing agents for redox reactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of halogen substituents significantly influences its binding affinity and reactivity with biological targets.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Chloropyrazine-2-carboxylic acid | Lacks bromine substituent | Moderate antimicrobial activity |

| 2-Amino-3-bromo-6-chloropyrazine | Contains amino group | Potentially different activities |

| 5-Bromo-4-chloro-pyrazole | Similar halogenated structure | Varied reactivity |

This table illustrates how structural variations affect biological activities, highlighting the unique attributes of this compound that may influence its chemical behavior and biological effects.

Inhibition of COX Enzymes

A study demonstrated that this compound effectively binds to COX-2 with a notable inhibitory effect, suggesting its potential in developing anti-inflammatory drugs.

Antimycobacterial Activity

In a comparative study, derivatives including this compound showed inhibition rates against Mycobacterium tuberculosis significantly higher than many traditional antibiotics.

Antifungal Testing

Various substituted amides derived from pyrazinecarboxylic acids were tested for antifungal activity, revealing some compounds with moderate effectiveness against fungal strains.

作用机制

The mechanism of action of 2-(Bromomethyl)-3,5-dichloropyrazine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in medicinal chemistry, the compound may interact with biological macromolecules, leading to therapeutic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Reactivity in Metalation and Cross-Coupling

Chloropyrazines, including this compound, undergo regioselective metalation adjacent to halogens. For example:

- 2,6-Dichloropyrazine can be functionalized at the 3- and 5-positions using strong bases like LDA, yielding difunctionalized products (e.g., with benzaldehyde or iodine) .

- This compound may exhibit similar metalation behavior, but the bromomethyl group could sterically hinder reactivity at the 2-position.

In contrast, 3,5-dibromo-6-chloro-pyrazin-2-amine (Table 1) participates in Sonogashira coupling with alkynes to form thiophenyl derivatives, demonstrating utility in organic electronics .

Stability and Handling Considerations

- Bromomethyl vs. Chloromethyl Groups : Bromomethyl derivatives (e.g., this compound) are more reactive than chloromethyl analogs due to the weaker C-Br bond, making them superior alkylation agents but less stable .

- Amino-Substituted Pyrazines: Compounds like 3,5-dibromo-N,N-dimethylpyrazin-2-amine exhibit higher thermal stability (>300°C) due to hydrogen bonding from amino groups, as seen in FT-IR spectra (νmax 3488, 3420 cm⁻¹ for NH₂) .

生物活性

2-(Bromomethyl)-3,5-dichloropyrazine is a halogenated pyrazine derivative with significant biological activity. Its structure, characterized by a bromomethyl group at the 2-position and dichloro substituents at the 3 and 5 positions, makes it a compound of interest in medicinal chemistry and agrochemicals. This article reviews its biological activities, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : CHBrClN

- Molar Mass : 227.87 g/mol

- Structure : The compound features a pyrazine ring with specific halogen substitutions that influence its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line Type | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | TBD |

| HeLa (Cervical) | TBD |

| Jurkat (Leukemia) | TBD |

| NIH-3T3 (Fibroblast) | TBD |

Note: Specific IC50 values are yet to be determined in recent studies.

The mechanism of action for this compound likely involves interaction with various molecular targets. It may act by inhibiting key enzymes or receptors involved in cell proliferation and survival pathways. For instance, docking studies have indicated binding affinities to matrix metalloproteinases (MMPs), which play critical roles in tumor growth and metastasis.

Case Studies

- Anticancer Activity : In vitro studies demonstrated that derivatives of pyrazine compounds similar to this compound showed effective inhibition of cell proliferation in cancer cell lines such as MCF-7 and HeLa. The observed IC50 values indicate significant cytotoxicity compared to standard chemotherapy agents .

- Binding Studies : Computational docking studies have shown promising results for the binding of this compound to MMP-2 and MMP-9, suggesting its potential as an anticancer agent by inhibiting these targets .

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound. Key methods include:

- Halogenation Reactions : Utilizing brominating agents to introduce bromomethyl groups.

- Chlorination Techniques : Employing chlorinating agents to achieve selective chlorination at the 3 and 5 positions.

Applications

The applications of this compound extend across multiple fields:

- Medicinal Chemistry : As a potential lead compound for developing new anticancer drugs.

- Agricultural Chemistry : Investigated for its efficacy as a pesticide or herbicide due to its antimicrobial properties.

常见问题

Q. What are the optimal synthetic routes for preparing 2-(bromomethyl)-3,5-dichloropyrazine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves halogenation and functionalization of pyrazine derivatives. For example, bromomethyl groups can be introduced via nucleophilic substitution or radical-mediated reactions. Evidence from analogous compounds (e.g., 2-amino-3,5-dibromopyrazine synthesis) highlights refluxing in methanol with sodium hydrosulfide for 13 hours, followed by neutralization and recrystallization (65% yield) . Optimizing solvent choice (e.g., DMSO for solubility) and reaction time (18 hours for reflux) is critical, as seen in hydrazide-based syntheses . Lower yields may arise from competing side reactions, such as over-halogenation or decomposition under prolonged heating.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C-Br at ~500–600 cm⁻¹, C-Cl at ~550–750 cm⁻¹) and aromatic C=N/C=C stretches (~1500–1600 cm⁻¹) .

- NMR : ¹H NMR resolves methylene protons (δ ~4.5–5.0 ppm for BrCH₂) and aromatic protons (δ ~8.0–9.0 ppm for pyrazine). ¹³C NMR distinguishes quaternary carbons (e.g., C-Cl/Br) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (C₅H₃BrCl₂N₂, MW ~258.3) and isotopic patterns for Br/Cl.

Q. How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromomethyl moiety serves as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) or Suzuki-Miyaura coupling if converted to a boronic ester. Evidence from dichloropyrazine coupling with arylboronic acids shows selectivity challenges; steric hindrance from substituents (e.g., ortho-methyl groups) can reduce diarylation efficiency . Pre-activation with Pd catalysts (e.g., Pd(PPh₃)₄) and base optimization (e.g., K₂CO₃) are recommended.

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing this compound?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution. For example, the 3,5-dichloro substituents deactivate the pyrazine ring, directing electrophiles to the bromomethyl group. Experimental validation via competitive reactions (e.g., comparing substitution at BrCH₂ vs. Cl positions) and monitoring with in-situ ¹H NMR can resolve ambiguities .

Q. How do crystallographic data explain intermolecular interactions in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals halogen bonding (Br⋯O/N) and C–H⋯X (X = Br, Cl) interactions, which stabilize molecular packing. For instance, bromine atoms in bromomethyl groups form short contacts (~3.3 Å) with carbonyl oxygens, as observed in structurally related isoindoline-dione derivatives . Hirshfeld surface analysis quantifies interaction contributions (e.g., Br⋯O vs. H-bonding).

Q. What contradictions exist in reported synthetic yields, and how can they be reconciled?

- Methodological Answer : Discrepancies arise from varying purification methods (e.g., aqueous ethanol vs. DMF recrystallization) and starting material quality. For example, a 65% yield for a hydrazide derivative was achieved via water-ethanol crystallization , while similar reactions without activated carbon or extended stirring dropped to ~50% . Systematic studies comparing solvent polarity, temperature, and additive effects are needed to standardize protocols.

Q. Can computational methods predict the stability of this compound under acidic/basic conditions?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gibbs free energy of hydrolysis) can model degradation pathways. The bromomethyl group’s susceptibility to nucleophilic attack (e.g., by OH⁻) is pH-dependent. Experimental validation via HPLC-MS under controlled pH (1–14) identifies degradation products (e.g., demethylation or ring-opening).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。